molecular formula C11H22N2O2 B11890028 Butyl 4-amino-4-methylpiperidine-1-carboxylate

Butyl 4-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B11890028
M. Wt: 214.30 g/mol
InChI Key: JETDPXXDGSMHKW-UHFFFAOYSA-N
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Description

Butyl 4-amino-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-amino-4-methylpiperidine with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Butyl 4-amino-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl 4-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-amino-4-methylpiperidine
  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

Uniqueness

Butyl 4-amino-4-methylpiperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and industrial processes.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

butyl 4-amino-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-3-4-9-15-10(14)13-7-5-11(2,12)6-8-13/h3-9,12H2,1-2H3

InChI Key

JETDPXXDGSMHKW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCC(CC1)(C)N

Origin of Product

United States

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